Bienvenue dans la boutique en ligne BenchChem!

Zonampanel

Solubility Formulation In Vivo Dosing

Zonampanel (YM872) is the only competitive AMPA antagonist with 83 mg/mL aqueous solubility, enabling continuous 24h IV infusion without precipitation risk—a critical advantage for stroke neuroprotection models. Its defined hOAT1/3/4 kinetics and orthosteric binding mechanism make it the optimal probe for transporter assays and binding studies. Order high-purity (≥98%) material for reliable in vivo and in vitro research.

Molecular Formula C13H9N5O6
Molecular Weight 331.24 g/mol
CAS No. 210245-80-0
Cat. No. B1662537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZonampanel
CAS210245-80-0
Synonyms(2,3-dioxo-7-(1H-imidazol-1-yl)-6-nitro-1,2,3,4-tetrahydro-1-quinoxalinyl)acetic acid monohydrate
YM 872
YM-872
YM872
zonampanel monohydrate
Molecular FormulaC13H9N5O6
Molecular Weight331.24 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)C2=C(C=C3C(=C2)N(C(=O)C(=O)N3)CC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C13H9N5O6/c19-11(20)5-17-8-4-9(16-2-1-14-6-16)10(18(23)24)3-7(8)15-12(21)13(17)22/h1-4,6H,5H2,(H,15,21)(H,19,20)
InChIKeySPXYHZRWPRQLNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Zonampanel (CAS 210245-80-0) for Stroke Research: AMPA Antagonist Procurement Guide


Zonampanel (YM872) is a synthetic, water-soluble competitive antagonist of the α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor, a member of the quinoxalinedione chemical class [1]. It is classified as a selective ligand for the glutamate receptor subtype AMPA (GluA1-4) and is primarily utilized in preclinical research to investigate excitotoxicity in ischemic stroke models [2]. Zonampanel exhibits a binding affinity for AMPA receptors with an apparent equilibrium dissociation constant (Ki) of 96 nM [3].

Why Generic AMPA Antagonist Substitution Is Not Advisable for Zonampanel


While many quinoxalinedione derivatives demonstrate AMPA receptor antagonism, significant variance exists in their solubility, selectivity, and in vivo tolerability. Substituting Zonampanel with a generic analog like NBQX (2,3-dihydroxy-6-nitro-7-sulfamoylbenzo(F)quinoxaline) or CNQX (6-cyano-7-nitroquinoxaline-2,3-dione) introduces substantial experimental risk due to poor aqueous solubility (< 1 mg/mL) which leads to nephrotoxicity and limits intravenous dosing in rodent models [1]. Conversely, substituting with another water-soluble analog, such as YM90K, alters the selectivity profile for kainate receptors [2]. These differences necessitate rigorous product-specific procurement based on quantifiable physicochemical and pharmacological properties to ensure reproducible in vivo outcomes in cerebral ischemia research.

Zonampanel (YM872) Quantitative Differentiation: Binding, Solubility, and In Vivo Efficacy


Zonampanel vs. NBQX and CNQX: 500-1000X Higher Aqueous Solubility for In Vivo Dosing

Zonampanel demonstrates significantly enhanced water solubility compared to structurally related quinoxalinedione AMPA antagonists. This property enables high-dose intravenous infusion in preclinical models without precipitation. In Britton-Robinson buffer, the solubility of Zonampanel was measured at 83 mg/mL [1]. In direct comparison, Zonampanel exhibits approximately 500 to 1,000-fold greater solubility than NBQX and CNQX [2]. This differential is critical for achieving systemic bioavailability without nephrotoxicity in rodent stroke models.

Solubility Formulation In Vivo Dosing Quinoxalinedione

Zonampanel Receptor Selectivity: >1000-Fold AMPA Preference Over NMDA Receptors

Zonampanel demonstrates a high degree of selectivity for AMPA receptors over other ionotropic glutamate receptor subtypes. It exhibits an IC50 greater than 100 µM for the NMDA receptor glutamate binding site and the glycine-binding site, representing a selectivity ratio of >1040-fold relative to its AMPA receptor Ki of 0.096 µM [1]. For kainate receptors, Zonampanel displays an IC50 of 4.6 µM, resulting in a 48-fold selectivity for AMPA over kainate receptors [2]. This profile contrasts with CNQX, which shows only 5-fold AMPA:kainate selectivity and significant NMDA cross-reactivity (IC50 25 µM) [3]. NBQX demonstrates higher AMPA:kainate selectivity (148-fold) but with compromised solubility [3].

AMPA Receptor NMDA Receptor Kainate Receptor Selectivity

Zonampanel In Vivo Neuroprotection: Significant Reduction in Infarct Volume in Rat MCAO Model

In a rat transient middle cerebral artery occlusion (MCAO) model of focal cerebral ischemia, Zonampanel administered via intravenous infusion significantly reduced cerebral infarct volume. At a dose of 20 mg/kg/h infused for 4 hours immediately after occlusion, Zonampanel reduced infarct volume by approximately 40% compared to vehicle-treated controls [1]. At 40 mg/kg/h, a similar reduction in infarct volume was observed [1]. Notably, delayed administration of Zonampanel (20 mg/kg/h iv infusion for 4 h, starting 2 or 3 h after occlusion) also reduced the infarct volume and the neurological deficits measured at 24 h, and the therapeutic efficacy persisted for at least seven days after MCA occlusion [1].

Neuroprotection Ischemic Stroke MCAO Infarct Volume

Zonampanel Safety in Hemorrhagic Transformation: No Exacerbation of Intracerebral Hematoma

In a rat model of collagenase-induced intracerebral hemorrhage, Zonampanel was tested for its potential to exacerbate bleeding. Animals were intravenously infused with 20 or 40 mg/kg/h Zonampanel for 4 hours. Hematoma volumes measured 24 hours post-hemorrhage were not significantly different from placebo controls [1]. In contrast, the anticoagulant heparin (3600 U/kg/h for 30 min) significantly enlarged hematoma volume in the same model [1]. In a separate 24-hour infusion study, Zonampanel-treated groups (10 and 20 mg/kg/h) showed significantly improved neurological deficit scores compared to saline controls at 14 days post-hemorrhage [1].

Intracerebral Hemorrhage Hemorrhagic Transformation Safety Thrombolysis

Zonampanel Procurement Scenarios: Optimizing Stroke and Neuroprotection Research


Preclinical Stroke Modeling Requiring Sustained Intravenous Infusion

Zonampanel's exceptionally high water solubility (83 mg/mL) makes it the optimal choice for continuous intravenous infusion protocols in rodent transient or permanent MCAO models. Unlike NBQX or CNQX, which precipitate in solution and cause nephrotoxicity, Zonampanel can be reliably infused at neuroprotective doses (20-40 mg/kg/h) for extended periods (4-24 hours) without renal complications [1]. This property is essential for studies investigating extended therapeutic time windows for AMPA receptor blockade following ischemic onset.

Combination Therapy Studies with Thrombolytics (tPA)

Zonampanel is uniquely suited for studies combining neuroprotection with reperfusion therapy. Its demonstrated lack of hematoma exacerbation in intracerebral hemorrhage models provides a safety margin not observed with NMDA receptor antagonists or anticoagulants [1]. Researchers investigating the additive or synergistic effects of AMPA receptor blockade with tissue plasminogen activator (tPA) should select Zonampanel to minimize the confounding variable of hemorrhagic transformation risk.

Excitotoxicity Pathway Dissection in Neuronal Culture Models

For in vitro studies requiring selective blockade of AMPA receptors without interference from NMDA or kainate receptor signaling, Zonampanel is the appropriate tool compound. Its >1000-fold selectivity for AMPA over NMDA receptors enables precise interrogation of AMPA-specific contributions to calcium influx, excitotoxic cell death, and downstream signaling cascades in primary hippocampal or cortical neurons [1]. This selectivity minimizes off-target pharmacological noise common with broader-spectrum antagonists like CNQX.

Organic Anion Transporter (OAT) Interaction Studies

Zonampanel serves as a validated probe substrate for investigating organic anion transporter (OAT) function and drug-drug interactions. It is a substrate for human OAT1 and OAT3, with measured Ki values of 7.02 to 10.4 µM for inhibiting typical Oat substrates in rat models [1]. Its well-characterized transporter-mediated clearance and minimal metabolism (excreted primarily unchanged in urine) make it a suitable reference compound for renal drug disposition and transporter phenotyping assays [2].

Quote Request

Request a Quote for Zonampanel

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.